molecular formula C20H19N5OS2 B2453561 N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-13-0

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2453561
CAS RN: 886934-13-0
M. Wt: 409.53
InChI Key: WULBHRNVNQXNLT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Compounds similar to N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized through various methods, aiming to explore their structural and chemical properties. For instance, MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) described the synthesis and structural elucidation of derivatives incorporating the 1,2,4-triazole ring system, which has garnered attention due to its wide range of pharmaceutical activity, including antimicrobial properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). This process often involves the use of spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to assign structures to the synthesized compounds.

Antimicrobial Activity

The antimicrobial screening of compounds with the 1,2,4-triazole ring system, as well as various derivatives, has been a significant area of research. These compounds have been evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, providing valuable insights into their potential therapeutic applications. For example, Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives against selected bacterial and fungal strains, highlighting the potential of these compounds in addressing microbial resistance (Majithiya & Bheshdadia, 2022).

Antitumor Activity

Exploring the antitumor potential of novel compounds is another critical area of research. Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, and Aly (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of reference drugs such as doxorubicin. This work exemplifies the ongoing efforts to discover new therapeutic agents for cancer treatment (Alqasoumi et al., 2009).

Biotransformation and Metabolite Identification

Understanding the biotransformation of pharmaceutical agents is crucial for assessing their metabolism, efficacy, and safety. Studies such as those conducted by Fujimaki, Hashimoto, Sudo, and Tachizawa (1990) on the metabolites of cognition-enhancing agents in human urine provide essential data on how these compounds are processed in the body and their potential metabolic pathways (Fujimaki et al., 1990).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c1-14-7-5-8-16(15(14)2)21-18(26)13-28-20-23-22-19(17-9-6-12-27-17)25(20)24-10-3-4-11-24/h3-12H,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBHRNVNQXNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.